noc-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

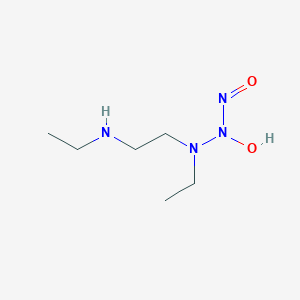

IUPAC Name |

[ethyl-[2-(ethylamino)ethyl]amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-3-7-5-6-9(4-2)10(12)8-11/h7,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKCLDSTXVCYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN(CC)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NOC-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOC-12, a diazeniumdiolate, serves as a critical research tool due to its function as a nitric oxide (NO) donor. Its primary mechanism of action involves the spontaneous release of NO, which subsequently activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP triggers a cascade of downstream signaling events, predominantly through the activation of protein kinase G (PKG), culminating in a variety of physiological responses including vasodilation and modulation of apoptosis. This guide provides a comprehensive overview of the molecular mechanisms of this compound, quantitative data on its activity, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Nitric Oxide Donation

This compound belongs to the class of compounds known as NONOates, which are characterized by their ability to spontaneously release nitric oxide under physiological conditions. The release of NO is the initiating step in the biological activity of this compound.

Chemical Properties and NO Release Kinetics

A summary of the key chemical and kinetic properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine | |

| Molecular Formula | C₆H₁₆N₄O₂ | |

| Molecular Weight | 176.22 g/mol | |

| Half-life (t½) of NO release | 327 minutes at 22°C in PBS, pH 7.4 | |

| Effective Concentration Range (in vitro) | 10-100 µM (protective effects in astrocytes) | [1] |

| Toxic Concentration (in vitro) | 1 mM (in astrocytes) | [1] |

Table 1: Chemical and Kinetic Properties of this compound. This table summarizes key physicochemical and kinetic parameters of this compound relevant to its use as a nitric oxide donor in experimental settings.

The Canonical Signaling Pathway: sGC-cGMP-PKG

The principal signaling cascade initiated by this compound-derived NO is the activation of soluble guanylate cyclase (sGC).

Activation of Soluble Guanylate Cyclase (sGC)

Nitric oxide released from this compound diffuses across cell membranes and binds to the ferrous heme iron of sGC. This binding event induces a conformational change in sGC, leading to its activation. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Downstream Effectors of cGMP

The primary downstream effector of cGMP is cGMP-dependent protein kinase (PKG).[2] cGMP also directly modulates the activity of cyclic nucleotide-gated ion channels and phosphodiesterases (PDEs).[3] The activation of PKG leads to the phosphorylation of a multitude of downstream targets, resulting in diverse cellular responses.[2]

References

An In-Depth Technical Guide to the Nitric Oxide Release Kinetics of NOC-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitric oxide (NO) release kinetics of the donor compound NOC-12. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this compound in experimental and therapeutic contexts. This document covers the fundamental chemical properties of this compound, quantitative data on its NO release under various conditions, detailed experimental protocols for measuring NO release, and an exploration of the key signaling pathways activated by this compound-derived nitric oxide.

Introduction to this compound

This compound, with the chemical name 1-Hydroxy-2-oxo-3-(N-ethyl-2-aminoethyl)-3-ethyl-1-triazene, is a member of the NONOate class of nitric oxide (NO) donor compounds. These compounds are characterized by their ability to spontaneously release NO under physiological conditions. This compound is particularly noted for its relatively long half-life, making it a valuable tool for studies requiring sustained NO release. The decomposition of this compound is initiated by protonation, leading to the liberation of two molecules of NO per molecule of the parent compound.

Quantitative Nitric Oxide Release Kinetics

The release of nitric oxide from this compound is influenced by environmental factors, most notably pH and temperature. Understanding these kinetics is crucial for designing experiments and predicting the in vivo behavior of this NO donor.

Table 1: Half-Life of this compound at Various pH and Temperatures

| pH | Temperature (°C) | Half-life (t½) in minutes |

| 7.4 | 22 | 327[1] |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: Comprehensive data on the pH and temperature-dependent release kinetics of this compound is limited in publicly available literature. The provided data point serves as a reference under specific conditions.

Decomposition Mechanism of this compound

The decomposition of diazeniumdiolates (NONOates) like this compound is initiated by protonation. The general mechanism involves the protonation of the N-oxide moiety, followed by a series of steps that ultimately lead to the release of two molecules of nitric oxide and the corresponding amine.

Figure 1: General decomposition pathway of a NONOate compound like this compound.

Experimental Protocols for Measuring Nitric Oxide Release

Accurate quantification of NO release from this compound is essential for interpreting experimental results. The following sections detail the methodologies for three common analytical techniques.

Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO release by quantifying one of its stable breakdown products, nitrite (NO₂⁻).

Protocol:

-

Reagent Preparation:

-

Griess Reagent: Prepare by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh and protected from light.

-

Nitrite Standard Solutions: Prepare a series of sodium nitrite standards (e.g., 1-100 µM) in the same buffer as the this compound solution to generate a standard curve.

-

-

Sample Preparation and Reaction:

-

Dissolve this compound in the desired buffer (e.g., phosphate-buffered saline, PBS) to a known concentration.

-

Incubate the this compound solution under the desired experimental conditions (e.g., specific pH and temperature).

-

At various time points, collect aliquots of the this compound solution.

-

To 100 µL of each aliquot and standard in a 96-well plate, add 100 µL of the Griess reagent.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the samples and standards at approximately 540 nm using a microplate reader.

-

Subtract the absorbance of a blank (buffer only) from all readings.

-

Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

-

Determine the nitrite concentration in the this compound samples by interpolating their absorbance values on the standard curve.

-

The concentration of NO released can be inferred from the nitrite concentration, assuming a 1:1 stoichiometry for the conversion of released NO to nitrite in the aqueous solution.

-

Figure 2: Experimental workflow for the Griess assay to measure NO release.

Chemiluminescence Detection

Chemiluminescence offers a highly sensitive and direct method for measuring NO in real-time. This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.

Protocol:

-

Instrument Setup:

-

Use a nitric oxide analyzer (NOA) equipped with a chemiluminescence detector.

-

Calibrate the instrument using a certified NO gas standard.

-

Prepare a reaction vessel with the desired buffer, deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent premature NO degradation.

-

-

Sample Analysis:

-

Inject a known concentration of this compound solution into the reaction vessel.

-

Continuously purge the headspace of the reaction vessel with an inert gas to carry the released NO to the detector.

-

The NOA will continuously record the NO concentration in the gas stream.

-

-

Data Analysis:

-

The real-time NO release profile is obtained directly from the instrument's output.

-

Kinetic parameters such as the rate of release and half-life can be calculated from this profile.

-

Figure 3: Experimental workflow for chemiluminescence detection of NO release.

Electrochemical Sensing

Electrochemical sensors provide a real-time, direct measurement of NO concentrations with high sensitivity and temporal resolution. These sensors typically utilize an electrode that is selective for NO.

Protocol:

-

Sensor Preparation and Calibration:

-

Select an appropriate NO-selective electrode.

-

Polarize the electrode according to the manufacturer's instructions.

-

Calibrate the sensor using known concentrations of a stable NO donor (e.g., S-nitroso-N-acetyl-penicillamine, SNAP) or by generating NO from the reduction of nitrite in an acidic iodide solution.

-

-

Measurement:

-

Immerse the calibrated NO sensor into the sample solution containing this compound.

-

Maintain constant temperature and stirring to ensure uniform conditions.

-

Record the current generated by the electrode over time, which is directly proportional to the NO concentration.

-

-

Data Analysis:

-

Convert the measured current to NO concentration using the calibration curve.

-

The resulting data provides a real-time profile of NO release, from which kinetic parameters can be determined.

-

References

An In-depth Technical Guide to cGMP Pathway Activation by NOC-12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the activation of the cyclic guanosine monophosphate (cGMP) signaling pathway by the nitric oxide (NO) donor, NOC-12. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

This compound, a diazeniumdiolate, serves as a nitric oxide (NO) donor, which is central to its biological activity. The released NO activates the cGMP signaling pathway through a well-established mechanism. Gaseous NO diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylate cyclase (sGC). This binding event induces a conformational change in sGC, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1] This increase in intracellular cGMP concentration subsequently triggers a cascade of downstream signaling events, primarily through the activation of cGMP-dependent protein kinase (PKG).[2]

Quantitative Data on this compound and cGMP Pathway Activation

The following tables summarize the available quantitative data regarding the effects of this compound on the cGMP pathway. While comprehensive dose-response and kinetic data for this compound are not extensively available in the public domain, the following provides key parameters from relevant studies.

Table 1: Effect of this compound on Intracellular cGMP Levels

| Parameter | Cell Type | This compound Concentration | Observation | Reference |

| cGMP Accumulation | Not Specified | 35 µM | Induced changes in hsp90-sGC-β1 association, indicative of sGC activation. | [3] |

| cGMP Production | Th2 Lymphocytes | 1 mM | Induced a 10-fold increase in intracellular cGMP concentration. | [4] |

Table 2: Kinetic Parameters of NO-sGC Interaction

| Parameter | Value | Conditions | Reference |

| kon (NO binding to sGC) | > 1.4 x 108 M-1s-1 | 4°C | [1] |

| k6c-5c (His-Fe bond cleavage) | 2.4 x 105 M-1s-1 | 4°C | [1] |

| EC50 (NO for sGC activation) | 120 nM (predicted) | Not Specified | [5] |

Signaling Pathways and Experimental Workflows

The cGMP Signaling Pathway Activated by this compound

The following diagram illustrates the canonical signaling cascade initiated by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to quantify the effect of this compound on the cGMP pathway.

Logical Relationship of this compound Action

This diagram illustrates the logical flow from this compound administration to the final cellular response.

Detailed Experimental Protocols

Measurement of Intracellular cGMP Levels by ELISA

This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify cGMP in cell lysates.

Materials:

-

cGMP ELISA Kit (commercially available)

-

Cell culture plates

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 0.1 M HCl)

-

Cell scraper

-

Microcentrifuge tubes, pre-cooled

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired time points. Include an untreated control.

-

-

Sample Preparation (Cell Lysis):

-

Place the cell culture dish on ice and wash the cells with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of Lysis Buffer (e.g., 1 mL for a 35 cm² surface area).

-

Incubate on ice for 20 minutes.

-

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cGMP.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization of cGMP levels.

-

-

ELISA Protocol:

-

Prepare cGMP standards and reagents according to the kit manufacturer's instructions.

-

Add 50 µL of standards and samples (in duplicate) to the wells of the antibody-coated microplate.

-

Add 25 µL of diluted Peroxidase-cGMP Tracer Conjugate to each well.

-

Add 50 µL of diluted Rabbit Anti-cGMP Polyclonal Antibody to each well.

-

Cover the plate and incubate for 2 hours at room temperature with gentle shaking.

-

Wash the wells five times with 1X Wash Buffer.

-

Add 100 µL of Substrate Solution to each well and incubate for 5-20 minutes at room temperature on an orbital shaker.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm immediately.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cGMP concentration in the samples from the standard curve.

-

Normalize the cGMP concentration to the protein concentration of each sample.

-

Measurement of Intracellular cGMP Levels by Radioimmunoassay (RIA)

This protocol provides a general outline for a competitive radioimmunoassay to measure cGMP levels.

Materials:

-

cGMP RIA Kit (commercially available, containing [125I]cGMP tracer and cGMP antibody)

-

Reagents for sample acetylation (if required for increased sensitivity)

-

Gamma counter

Procedure:

-

Sample Preparation: Prepare cell lysates as described in the ELISA protocol.

-

Assay Setup:

-

Prepare cGMP standards as per the kit instructions.

-

Pipette standards and samples into appropriately labeled assay tubes.

-

-

Competitive Binding:

-

Add a known amount of [125I]cGMP tracer to each tube.

-

Add the cGMP-specific antibody to all tubes except the total count (TC) and non-specific binding (NSB) tubes.

-

Vortex and incubate as recommended by the manufacturer (typically overnight at 4°C).

-

-

Separation of Bound and Free cGMP:

-

Add a precipitating reagent (e.g., a second antibody) to separate the antibody-bound cGMP from the free cGMP.

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

-

Radioactivity Measurement:

-

Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound [125I]cGMP as a function of the unlabeled cGMP concentration in the standards.

-

Determine the cGMP concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

-

Western Blot Analysis of VASP Phosphorylation

This protocol details the steps for detecting the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream target of PKG.

Materials:

-

Primary antibodies: Rabbit anti-phospho-VASP (Ser239) and Mouse anti-total VASP

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system (e.g., digital imager or X-ray film)

Procedure:

-

Sample Preparation:

-

Prepare cell lysates as described previously, ensuring the lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[6]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (for total VASP):

-

Strip the membrane of the phospho-VASP antibody using a stripping buffer.

-

Block the membrane again and probe with the primary antibody for total VASP, followed by the appropriate HRP-conjugated secondary antibody.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-VASP and total VASP using densitometry software.

-

Normalize the phospho-VASP signal to the total VASP signal to determine the relative level of VASP phosphorylation.

-

Conclusion

This compound is a valuable tool for studying the cGMP signaling pathway due to its ability to release nitric oxide in a controlled manner. This guide provides the foundational knowledge and experimental framework for researchers to investigate the effects of this compound and other NO donors on this critical signaling cascade. The provided protocols and diagrams serve as a starting point for designing and executing robust experiments in this area of research. Further investigation is warranted to fully elucidate the dose-response and kinetic profile of this compound in various cellular contexts.

References

- 1. A molecular basis for nitric oxide sensing by soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phoenixbiotech.net [phoenixbiotech.net]

- 4. bosterbio.com [bosterbio.com]

- 5. Critical role of nitric oxide-cGMP cascade in the formation of cAMP-dependent long-term memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In Vitro Biological Half-Life of NOC-12: A Technical Guide

This guide provides an in-depth overview of the in vitro biological half-life of the nitric oxide (NO) donor, NOC-12 (N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualization of relevant signaling pathways.

Quantitative Data Summary: In Vitro Half-Life of this compound

The in vitro half-life of this compound, a critical parameter for its use as a nitric oxide donor in experimental settings, is influenced by environmental conditions such as temperature and pH. The available data is summarized in the table below.

| Compound | Half-Life (t½) | Conditions | Reference |

| This compound | 327 minutes | 22°C in Phosphate-Buffered Saline (PBS), pH 7.4 |

Experimental Protocols for Determining In Vitro Half-Life

The determination of the in vitro half-life of this compound involves monitoring its decomposition and the subsequent release of nitric oxide over time. A common and direct method relies on UV-Vis spectrophotometry to measure the decrease in absorbance of the parent this compound compound.

Spectrophotometric Determination of this compound Half-Life

This protocol is adapted from established methods for determining the half-life of NONOates.

Objective: To determine the in vitro half-life of this compound by monitoring its decomposition spectrophotometrically.

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer with temperature control

-

Cuvettes

-

Micropipettes

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 10-20 mM) in ice-cold 0.1 M NaOH.[1]

-

It is crucial to prepare this solution fresh and keep it on ice to prevent premature decomposition, as NOC compounds are relatively stable in alkaline solutions but degrade at neutral or acidic pH.[1] The stock solution should be used within a day as it can degrade by about 5% daily, even at -20°C.[1]

-

-

Setting up the Reaction:

-

Pre-warm the PBS (pH 7.4) to the desired experimental temperature (e.g., 22°C or 37°C) in the spectrophotometer's temperature-controlled cuvette holder.[1]

-

To initiate the decomposition, add a small volume of the this compound stock solution to the pre-warmed PBS in the cuvette to achieve the final desired concentration (e.g., 100 µM).[1] The volume of the stock solution should be minimal (e.g., not exceeding 1/50th of the sample volume) to avoid altering the pH of the buffer.[1]

-

-

Spectrophotometric Measurement:

-

Immediately after adding the this compound stock solution, start recording the absorbance at the maximum wavelength (λmax) of this compound.[1] The specific λmax for this compound should be determined by performing an initial scan.

-

Continuously monitor the decrease in absorbance over time until the reading stabilizes, indicating the complete decomposition of this compound.[1]

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The decomposition of this compound follows first-order kinetics. Therefore, the plot of ln(A) vs. time should yield a straight line.

-

The slope of this line is equal to the negative of the rate constant (k).

-

The half-life (t½) can then be calculated using the following equation: t½ = 0.693 / k

-

Figure 1: Experimental workflow for determining the in vitro half-life of this compound.

Signaling Pathways Modulated by this compound

This compound, through the release of nitric oxide, can influence various cellular signaling pathways. Two notable examples are the activation of the soluble guanylate cyclase (sGC) pathway and the modulation of the ryanodine receptor (RyR1).

cGMP-Dependent Signaling Pathway

Nitric oxide is a well-known activator of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes. Studies have shown that this compound can protect cultured astrocytes from apoptosis through a cGMP-dependent mechanism.[2] Lower concentrations of this compound (10-100 µM) increase intracellular cGMP levels, leading to the activation of cGMP-dependent protein kinase (PKG), which in turn mediates the protective effects.[2] However, at higher concentrations (1 mM), this compound can induce cytotoxicity through a cGMP-independent pathway.[2]

Figure 2: this compound activated cGMP signaling pathway.

Modulation of Ryanodine Receptor 1 (RyR1)

This compound can also modulate the activity of the skeletal muscle calcium release channel, also known as the ryanodine receptor 1 (RyR1).[3] this compound activates RyR1 by S-nitrosylating a specific cysteine residue (Cys-3635).[3] This S-nitrosylation event reverses the inhibition of the channel caused by calmodulin, thereby promoting calcium release.[3] This modulation of RyR1 by this compound-derived NO is independent of oxygen tension (pO2).[3]

Figure 3: Modulation of RyR1 by this compound.

References

- 1. NO Detection NOC 12 | CAS 146724-89-2 Dojindo [dojindo.com]

- 2. The nitric oxide donor NOC12 protects cultured astrocytes against apoptosis via a cGMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide, this compound, and S-nitrosoglutathione modulate the skeletal muscle calcium release channel/ryanodine receptor by different mechanisms. An allosteric function for O2 in S-nitrosylation of the channel - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of NOC-12, a Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, nitric oxide (NO) release kinetics, and biological signaling pathways associated with the diazeniumdiolate-based NO donor, NOC-12. The information is intended to support research and development activities utilizing this compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine, is a solid, white compound belonging to the class of diazeniumdiolates, commonly referred to as NONOates.[1][2] These compounds are characterized by their ability to spontaneously release nitric oxide under physiological conditions.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine | [1][4] |

| Synonyms | 3-Ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene, 1-Hydroxy-2-oxo-3-(N-ethyl-2-aminoethyl)-3-ethyl-1-triazene | [5][6] |

| CAS Number | 146724-89-2 | [1][2][4][5][6] |

| Molecular Formula | C₆H₁₆N₄O₂ | [1][2][4][5] |

| Molecular Weight | 176.22 g/mol | [1][2][4][5] |

| Appearance | White solid | [1][7] |

| Purity | ≥90% (HPLC) to ≥97% | [1][5][6] |

Stability, Solubility, and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and NO-donating capabilities. The compound is relatively stable in alkaline solutions (pH ≥10.0) but will begin to release NO as the pH decreases towards physiological levels.[1][2][3]

Table 2: Solubility and Storage Recommendations for this compound

| Parameter | Details | Reference(s) |

| Solubility | Soluble in water and 0.1M NaOH (10 mg/ml). | [2][4][6] |

| Storage Temperature | -20°C | [1][2][4][6] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. It is hygroscopic and should be protected from light. | [4][7] |

Nitric Oxide (NO) Release

The primary utility of this compound in a research setting is its function as a reliable NO donor. The release of NO from the diazeniumdiolate functional group is initiated by protonation under physiological pH.[8] A single molecule of a NOC compound can release two molecules of NO, though the release of the second is very slow.[3]

Table 3: NO Release Half-Life of this compound

| Condition | Half-Life (t½) | Reference(s) |

| 0.1M PBS, pH 7.4 at 37°C | 100 minutes | [6] |

| PBS, pH 7.4 at 22°C | 327 minutes | [1][2] |

The prolonged half-life of this compound compared to other NONOates like NOC-5 and NOC-7 makes it suitable for experiments requiring a sustained release of nitric oxide.[1][2]

Mechanism of NO Release

The diazeniumdiolate group [N(O)NO]⁻ is stable in alkaline conditions. Upon exposure to protons (i.e., in a neutral or acidic buffer), the functional group undergoes protonation, leading to the decomposition of the molecule and the release of nitric oxide.

References

- 1. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Scalable Synthesis of Diazeniumdiolates: Application to the Preparation of MK-8150 - American Chemical Society - Figshare [acs.figshare.com]

- 3. N-ethyl-2-(ethylideneamino)ethanamine | C6H14N2 | CID 90690153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scalable Synthesis of Diazeniumdiolates: Application to the Preparation of MK-8150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 2-(Ethylnitrosoamino)ethanol | C4H10N2O2 | CID 25742 - PubChem [pubchem.ncbi.nlm.nih.gov]

NOC-12: An In-Depth Technical Guide for Studying Nitrosative Stress

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Hydroxy-2-oxo-3-(N-ethyl-2-aminoethyl)-3-ethyl-1-triazene (NOC-12), a powerful tool for the controlled generation of nitric oxide (NO) in experimental systems. Its predictable and prolonged NO release kinetics make it an invaluable reagent for investigating the complex roles of nitrosative stress in cellular signaling, pathophysiology, and drug discovery.

Chemical and Physical Properties of this compound

This compound is a diazeniumdiolate-based NO donor with well-defined chemical characteristics. A summary of its key properties is presented below.

| Property | Value |

| Chemical Name | 1-Hydroxy-2-oxo-3-(N-ethyl-2-aminoethyl)-3-ethyl-1-triazene |

| Synonyms | N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine |

| CAS Number | 146724-89-2 |

| Molecular Formula | C₆H₁₆N₄O₂ |

| Molecular Weight | 176.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and 0.1 M NaOH |

| Storage | Store at -20°C, desiccated, and protected from light |

Mechanism of Nitric Oxide Release

This compound belongs to the class of NONOates, which spontaneously decompose in aqueous solutions to release two moles of NO per mole of the parent compound. The rate of this decomposition is pH- and temperature-dependent, allowing for a controlled and sustained release of NO.

Quantitative Data on this compound Half-Life

The half-life (t½) of this compound is a critical parameter for experimental design. The following table summarizes its stability under various conditions.

| Temperature (°C) | pH | Half-life (minutes) |

| 22 | 7.4 | 327[1] |

| 37 | 7.4 | ~100 (extrapolated) |

Note: The half-life decreases as temperature increases and as pH decreases.

Signaling Pathways Modulated by this compound

The NO released from this compound primarily initiates two major signaling cascades: the cGMP-dependent pathway and cGMP-independent pathways, predominantly through S-nitrosylation.

cGMP-Dependent Signaling

NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[2][3][4] cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinases (PKG) that phosphorylate a variety of downstream targets, leading to diverse physiological responses.[2][3]

cGMP-Independent Signaling: S-Nitrosylation

Nitrosative stress induced by this compound can lead to the post-translational modification of proteins through S-nitrosylation, where an NO moiety is covalently attached to the thiol group of a cysteine residue. This modification can alter protein function, localization, and stability.

Known Protein Targets of S-Nitrosylation:

| Protein Target | Cell Type/Context | Potential Functional Consequence |

| Caspase-3 | Endothelial cells, Neurons | Inhibition of apoptosis[5] |

| Endothelial Nitric Oxide Synthase (eNOS) | Endothelial cells | Decreased enzyme activity[6] |

| H-Ras | Endothelial cells | Activation at the plasma membrane |

| β-catenin | Endothelial cells | Regulation of cell-cell adhesion |

| XIAP | Neurons | Modulation of apoptosis |

| Actin | Muscle cells, Non-muscle cells | Cytoskeletal dynamics |

| Myosin | Muscle cells | Inhibition of motor function[7] |

| hnRNP K, PCNA, 14-3-3, EF-1β, PEBP-1 | Neural stem cells | Regulation of neurogenesis[2] |

Dual Role of this compound in Apoptosis

This compound exhibits a concentration-dependent dual role in regulating apoptosis. Lower concentrations (10-100 µM) have been shown to be protective against apoptosis in astrocytes, a process mediated by the cGMP pathway.[8] Conversely, higher concentrations (e.g., 1 mM) can induce cytotoxicity and promote apoptosis, likely through overwhelming nitrosative stress and cGMP-independent mechanisms.[8]

Experimental Protocols

The following protocols provide a starting point for using this compound to study nitrosative stress. Researchers should optimize these protocols for their specific cell types and experimental questions.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, ice-cold 10 mM NaOH

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Due to its instability in acidic and neutral aqueous solutions, prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in ice-cold 10 mM NaOH.

-

Perform this step immediately before use.

-

Vortex briefly to dissolve the powder completely.

-

Keep the stock solution on ice at all times.

-

Dilute the stock solution to the desired final concentration in your cell culture medium or buffer immediately before adding it to the cells.

Note: this compound is relatively stable in alkaline solutions (pH ≥10.0).[1] Do not store diluted this compound solutions.

Induction of Nitrosative Stress in Cultured Cells

This protocol describes a general procedure for treating cultured cells with this compound to induce nitrosative stress.

Materials:

-

Cultured cells in appropriate plates or flasks

-

Complete cell culture medium

-

This compound stock solution (prepared as in 5.1)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).

-

Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

-

Remove the old medium from the cells and wash once with PBS.

-

Add the medium containing this compound to the cells.

-

Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO₂ incubator.

-

Following incubation, proceed with downstream analysis (e.g., cell viability assays, biomarker analysis).

Experimental Workflow for Inducing Nitrosative Stress:

Measurement of Nitrite Production (Griess Assay)

The Griess assay is a colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism.

Materials:

-

Cell culture supernatant from this compound treated and control cells

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant from each well.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard.

-

Add 50 µL of each sample and standard to a 96-well plate in duplicate.

-

Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm within 30 minutes.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Detection of Protein S-Nitrosylation (Biotin-Switch Assay)

The biotin-switch assay is a widely used method to detect S-nitrosylated proteins.

Materials:

-

Cell lysates from this compound treated and control cells

-

Blocking buffer (containing a thiol-blocking agent like methyl methanethiosulfonate - MMTS)

-

Reducing agent (e.g., ascorbate)

-

Biotinylating agent (e.g., Biotin-HPDP)

-

Streptavidin-agarose beads

-

Elution buffer

-

Reagents for SDS-PAGE and Western blotting

Procedure:

-

Lyse cells and block free thiol groups with the blocking buffer.

-

Selectively reduce the S-nitrosothiol bonds to free thiols using ascorbate.

-

Label the newly formed free thiols with a biotinylating agent.

-

Capture the biotinylated proteins using streptavidin-agarose beads.

-

Elute the captured proteins.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against specific proteins of interest or an anti-biotin antibody.

Western Blot Analysis of Nitrosative Stress Markers

Materials:

-

Cell lysates from this compound treated and control cells

-

Primary antibodies against nitrosative stress markers (e.g., anti-3-nitrotyrosine, anti-HSP90, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate.

Assessment of Apoptosis (Caspase-3 Activity Assay)

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis, which is often activated by high concentrations of this compound.

Materials:

-

Cell lysates from high-dose this compound treated and control cells

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

Assay buffer

-

96-well microplate

-

Microplate reader (for absorbance or fluorescence)

Procedure:

-

Prepare cell lysates.

-

Add an equal amount of protein from each lysate to a 96-well plate.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC).

-

The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Safe Handling and Disposal

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] All work should be conducted in a well-ventilated area.[2] Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[2]

Conclusion

This compound is a versatile and reliable tool for inducing nitrosative stress in a controlled manner. Its well-characterized kinetics of NO release and its dual role in cellular processes make it an essential reagent for researchers investigating the multifaceted effects of nitric oxide in biology and medicine. By utilizing the information and protocols provided in this guide, scientists can effectively employ this compound to advance our understanding of nitrosative stress and its implications in health and disease.

References

- 1. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Quantitative analysis of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Nitrosylation of Proteins: A New Insight into Endothelial Cell Function Regulated by eNOS-derived NO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-nitrosylation of endothelial nitric oxide synthase is associated with monomerization and decreased enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. apps.dtic.mil [apps.dtic.mil]

The Physiological Effects of Long-Term Nitric Oxide Release from NOC-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of sustained nitric oxide (NO) release from the donor compound NOC-12. Given the limited availability of specific long-term in vivo studies on this compound, this document synthesizes findings from short-term and in vitro this compound research with the broader knowledge of chronic NO signaling and the effects of other long-acting NO donors. The guide details the known cellular impacts, the primary signaling pathways, and provides detailed hypothetical protocols for future long-term investigation.

Introduction to this compound

This compound, or N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine, is a chemical donor that spontaneously releases nitric oxide under physiological conditions. A key characteristic of this compound is its prolonged NO release profile, with a half-life of approximately 327 minutes at 22°C in phosphate-buffered saline (pH 7.4). This extended duration of action makes it a valuable tool for studying the effects of sustained NO exposure, mimicking chronic physiological or therapeutic conditions.

Core Physiological Effects and Mechanisms

The long-term physiological effects of this compound are primarily mediated by the canonical nitric oxide signaling pathway.

The NO/cGMP Signaling Cascade

Sustained release of NO from this compound leads to the continuous activation of soluble guanylyl cyclase (sGC) in target cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels, in turn, activate cGMP-dependent protein kinases (PKG), which phosphorylate various downstream targets, leading to a range of physiological responses.

Effects on Vascular Smooth Muscle Cells

A significant and well-documented effect of NO is the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration.[2][3][4] This is particularly relevant in the context of vascular pathologies such as restenosis following angioplasty. Long-term exposure to NO from donors has been shown to induce cell cycle arrest in VSMCs.[4]

Neuronal Cell Responses

The effects of long-term NO exposure on neuronal cells are complex and appear to be concentration-dependent. Studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have shown that while acute exposure to NO donors can induce apoptosis, long-term cultured cells can develop resistance to NO-induced toxicity.[5][6] This suggests that chronic exposure may trigger adaptive mechanisms in neuronal cells.

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from studies investigating the effects of this compound and other NO donors.

Table 1: Effect of this compound on Arterial Smooth Muscle Cell Proliferation

| Concentration of this compound | Inhibition of Proliferation | Reference |

| Dose-dependent | Observed |

Note: Specific quantitative values for the dose-dependent inhibition by this compound are not detailed in the available abstract.

Table 2: Effect of Various NO Donors on PC12 Cell Viability

| NO Donor | Half-life of NO Release (min) | Concentration for >90% Cell Death (24h) | Reference |

| NOR1 | 6.5 | Not observed up to 100 µM | [5] |

| NOR2 | 84 | 50 µM | [5] |

| NOR3 | 105 | 50 µM | [5] |

| NOR4 | 340 | Not observed up to 100 µM | [5] |

This data suggests that the duration of NO exposure is a critical factor in its cytotoxic effects on neuronal cells.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of research. Below are detailed hypothetical protocols for investigating the long-term effects of this compound in vivo and in vitro.

Protocol for Long-Term In Vivo Administration of this compound in a Hypertensive Rat Model

Objective: To evaluate the long-term effects of sustained NO release from this compound on blood pressure and cardiovascular remodeling in spontaneously hypertensive rats (SHR).

Materials:

-

Spontaneously Hypertensive Rats (SHR), male, 12 weeks old

-

This compound

-

Vehicle (e.g., sterile saline or appropriate solvent)

-

Osmotic minipumps (e.g., Alzet)

-

Telemetry system for blood pressure monitoring

-

Anesthetic agents

-

Surgical instruments

-

Reagents for histology and molecular analysis

Procedure:

-

Animal Acclimatization: Acclimatize SHR for at least one week under standard laboratory conditions.

-

Telemetry Implantation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate according to the manufacturer's protocol. Allow for a one-week recovery period.

-

Osmotic Minipump Preparation: Prepare osmotic minipumps to deliver either this compound at a predetermined dose or vehicle. The dose should be calculated based on the desired steady-state NO concentration and the release rate of the pumps.

-

Pump Implantation: Under anesthesia, implant the osmotic minipumps subcutaneously in the dorsal region of the rats.

-

Long-Term Monitoring: Monitor blood pressure and heart rate continuously via telemetry for a period of 4-8 weeks.

-

Sample Collection: At the end of the study period, euthanize the animals and collect blood, heart, and aortic tissues.

-

Analysis:

-

Hemodynamics: Analyze the telemetry data for changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.

-

Histology: Perform histological staining (e.g., H&E, Masson's trichrome) on heart and aortic tissues to assess for hypertrophy and fibrosis.

-

Molecular Analysis: Use techniques such as Western blotting or qPCR to measure markers of cardiac hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, TGF-β) and to quantify cGMP levels in the tissues.

-

Protocol for Long-Term In Vitro Exposure of Neuronal Cells to this compound

Objective: To investigate the adaptive responses of neuronal cells to chronic, low-dose NO exposure from this compound.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., DMEM with supplements)

-

This compound

-

Vehicle (e.g., 0.1 M NaOH for stock solution, then diluted in medium)

-

Cell culture plates

-

Reagents for cell viability assays (e.g., MTT, Alamar Blue)

-

Reagents for apoptosis assays (e.g., Annexin V/PI staining)

-

Reagents for Western blotting and qPCR

Procedure:

-

Cell Culture: Culture PC12 cells under standard conditions.

-

Chronic Treatment: Expose PC12 cells to a low, non-lethal concentration of this compound (determined from preliminary dose-response experiments) or vehicle for an extended period (e.g., 2-4 weeks). The medium containing fresh this compound or vehicle should be replaced every 24-48 hours.

-

Time-Point Analysis: At various time points (e.g., 1, 2, 3, and 4 weeks), harvest cells for analysis.

-

Analysis:

-

Cell Viability: Perform MTT or Alamar Blue assays to assess cell viability.

-

Apoptosis: Use flow cytometry with Annexin V/PI staining to quantify apoptotic and necrotic cells.

-

Protein Expression: Conduct Western blotting to measure the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and neuronal function.

-

Gene Expression: Use qPCR to analyze changes in the expression of genes related to stress response and adaptation.

-

Toxicological Considerations

The long-term toxicological profile of this compound has not been extensively characterized. While it is classified as an irritant, chronic exposure to any NO donor carries potential risks. For instance, long-term treatment with organic nitrates can lead to endothelial dysfunction and the development of tolerance.[7] Therefore, any investigation into the long-term effects of this compound should include a thorough toxicological evaluation, including assessment of organ function (liver, kidney), hematological parameters, and markers of oxidative stress.

Conclusion

References

- 1. Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms [mdpi.com]

- 2. Nitric Oxide Inhibits Vascular Smooth Muscle Cell Proliferation and Neointimal Hyperplasia by Increasing the Ubiquitination and Degradation of UbcH10 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide reversibly inhibits the migration of cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide inhibits vascular smooth muscle cell proliferation and neointimal hyperplasia by increasing the ubiquitination and degradation of UbcH10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic characterization of the nitric oxide toxicity for PC12 cells: effect of half-life time of NO release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of NOC-12 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOC-12, a diazeniumdiolate, serves as a potent nitric oxide (NO) donor and has garnered significant attention in apoptosis research. The cellular response to this compound is complex and highly context-dependent, exhibiting a dual functionality that is primarily dictated by its concentration. At low concentrations, this compound typically confers anti-apoptotic effects, whereas at higher concentrations, it acts as a pro-apoptotic agent. This guide provides an in-depth technical overview of the molecular mechanisms underpinning the dichotomous role of this compound in apoptosis, supported by experimental data and detailed protocols.

The Dual Nature of this compound in Apoptosis

The effect of this compound on apoptosis is a classic example of hormesis, where a substance can have opposite effects at different doses. Low concentrations of this compound (typically in the 10-100 µM range) have been shown to protect cells from apoptotic stimuli, a phenomenon attributed to the activation of the cGMP signaling pathway.[1] Conversely, high concentrations of this compound (in the millimolar range) can induce apoptosis through various mechanisms, including the generation of oxidative stress, activation of the mitochondrial pathway, and engagement of the p38 MAPK signaling cascade.[1][2]

Anti-Apoptotic Mechanism of Low-Concentration this compound

At lower concentrations, the release of nitric oxide from this compound activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1] This elevation in cGMP, in turn, activates Protein Kinase G (PKG), which is believed to be a key mediator of the anti-apoptotic effects.[3] The cGMP/PKG pathway can interfere with the apoptotic cascade at several points, including the inhibition of caspase activation.[1][3]

Signaling Pathway Diagram: Anti-Apoptotic Action of this compound

Caption: Anti-Apoptotic Pathway of Low-Concentration this compound.

Pro-Apoptotic Mechanism of High-Concentration this compound

Higher concentrations of this compound lead to a supra-physiological burst of nitric oxide, which can overwhelm the cellular antioxidant capacity and induce oxidative and nitrosative stress.[2][4] This stress can trigger the intrinsic (mitochondrial) pathway of apoptosis. Key events in this pathway include the activation of the p38 MAPK, modulation of Bcl-2 family proteins leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.[5][6]

Signaling Pathway Diagram: Pro-Apoptotic Action of this compound

Caption: Pro-Apoptotic Pathway of High-Concentration this compound.

Quantitative Data on this compound Induced Apoptosis

The following tables summarize the dose-dependent effects of this compound on apoptosis in different cell lines.

Table 1: Effect of this compound on H₂O₂-Induced Apoptotic Changes in Astrocytes [1]

| Treatment Group | This compound Concentration (µM) | Cell Viability (%) | Caspase-3 Activation (fold change) |

| Control | 0 | 100 | 1.0 |

| H₂O₂ | 0 | 55 ± 5 | 3.5 ± 0.4 |

| H₂O₂ + this compound | 10 | 75 ± 6 | 2.0 ± 0.3 |

| H₂O₂ + this compound | 100 | 85 ± 7 | 1.5 ± 0.2 |

| H₂O₂ + this compound | 1000 | 40 ± 5 | 4.5 ± 0.5 |

Table 2: Dose-Dependent Effect of this compound on Apoptosis in MCF-7 Cells [7]

| Treatment Group | This compound Concentration (µM) | Apoptotic Cells (%) |

| Control | 0 | 5 ± 1 |

| This compound | 100 | 12 ± 2 |

| This compound | 500 | 25 ± 3 |

| This compound | 1000 | 45 ± 4 |

Key Experimental Protocols

Detailed methodologies for assessing the role of this compound in apoptosis are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Workflow:

References

- 1. ahajournals.org [ahajournals.org]

- 2. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide induces oxidative stress and apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. abcam.com [abcam.com]

- 7. ahajournals.org [ahajournals.org]

The Advent of Controlled Nitric Oxide Donation: A Technical Guide to the Discovery and Development of NONOates, Featuring NOC-12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of diazeniumdiolates, commonly known as NONOates, a pivotal class of nitric oxide (NO) donors. From their foundational chemistry to their application in biological systems, this document details their discovery, mechanism of action, and the experimental protocols essential for their use in research and development. A special focus is placed on NOC-12, a NONOate distinguished by its prolonged NO-release profile.

Introduction: The Dawn of Spontaneous NO Donors

The journey of NONOates began in 1961 when inorganic chemist Russell Drago described the reaction of nitric oxide with nucleophiles like diethylamine.[1][2][3][4] Initially, these adducts were a chemical curiosity. However, their significance skyrocketed in the 1990s when researchers discovered their ability to regenerate bioactive NO upon hydrolysis in biological settings.[2][3] This breakthrough provided a powerful new tool for investigating the complex chemical biology of nitric oxide.[1]

Unlike other NO donors that require metabolic or redox activation, ionic diazeniumdiolates release NO spontaneously upon dissolution in aqueous solutions at physiological pH and temperature.[1][5] This decomposition follows predictable, first-order kinetics, allowing for a reproducible and controllable flux of NO.[1][6] This unique property has established NONOates as invaluable reagents in biomedical research and as promising candidates for therapeutic development.[3][5][7]

Core Chemistry: Synthesis and Mechanism of NO Release

Diazeniumdiolates are compounds characterized by the [N(O)NO]⁻ functional group attached to a nucleophile, typically a primary or secondary amine.[2][8]

Synthesis: The synthesis of NONOates is generally achieved by reacting a primary or secondary amine with nitric oxide gas at high pressure (e.g., 5 atm) under alkaline conditions, such as in the presence of sodium methoxide.[6] The resulting products are typically stable, solid compounds with a high NO content by weight.[5]

Mechanism of Release: NONOates are relatively stable in alkaline solutions (pH > 8.0).[9] However, upon exposure to protons in neutral or acidic aqueous environments (e.g., phosphate-buffered saline, pH 7.4), they undergo spontaneous decomposition.[6][9] This proton-driven process follows first-order kinetics and releases up to two moles of NO for every mole of the parent NONOate compound.[2][6][10] The remaining byproduct is the original amine, minimizing potential cellular interference.[6][10] The rate of NO release is dictated by the chemical structure of the amine adduct, the pH, and the temperature.[2][11]

Quantitative Comparison of Common NONOates

The diverse family of NONOates offers a wide spectrum of NO release rates, with half-lives ranging from mere seconds to many hours. This variability allows researchers to mimic both the transient, low-level NO production by endothelial NO synthase (eNOS) and the sustained, high-output generation by inducible NO synthase (iNOS).[12] The properties of this compound and other frequently used NONOates are summarized below.

| Compound Name | Abbreviation | Half-life (t½) | Moles of NO Released (per mole of donor) |

| 1-(N,N-Diethylamino)diazen-1-ium-1,2-diolate | DEA/NO | 2 min (37°C, pH 7.4) | 1.5[13][14] |

| Proline diazen-1-ium-1,2-diolate | PROLI/NO | 1.8 sec (37°C, pH 7.4) | ~2[8] |

| Spermine diazen-1-ium-1,2-diolate | SPER/NO | 39 min (37°C, pH 7.4) | 1.7[14] |

| N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine | This compound | 327 min (22°C, pH 7.4) | ~2[10][15] |

| (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate | DETA/NO | 20 hours (37°C, pH 7.4) | 2[13] |

Note: Half-life values can vary slightly based on specific buffer conditions and experimental setup.

Featured Compound: this compound

This compound, chemically known as 3-Ethyl-3-(ethylaminoethyl)-1-hydroxy-2-oxo-1-triazene, is a diazeniumdiolate notable for its significantly longer half-life compared to other donors like NOC-5 and NOC-7.[15][16] This extended release profile of approximately 327 minutes at 22°C in PBS (pH 7.4) makes it an excellent tool for studies requiring sustained NO exposure.[15]

Research applications of this compound have demonstrated its diverse biological effects:

-

Neuroprotection: At low concentrations (10-100 µM), this compound has been shown to protect cultured astrocytes from apoptosis induced by hydrogen peroxide via a cGMP-dependent mechanism.[17] However, at higher concentrations (1 mM), it exhibits cytotoxic effects through a cGMP-independent pathway.[17]

-

Calcium Channel Modulation: this compound can activate the skeletal muscle Ca²⁺ release channel/ryanodine receptor (RyR1).[18] It achieves this by S-nitrosylating a specific cysteine residue (Cys-3635) on the receptor, a mechanism that is independent of oxygen partial pressure.[18]

Signaling Pathways Modulated by NONOate-Derived NO

The biological effects of nitric oxide are vast and concentration-dependent.[6] NO released from NONOates can engage multiple signaling pathways.

The Canonical sGC-cGMP Pathway

The principal and most well-understood signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, inducing a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, leading to physiological responses such as vasodilation and inhibition of platelet aggregation.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide (NO)- and nitroxyl (HNO)-generating diazeniumdiolates (NONOates): emerging commercial opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]

- 7. Progress Toward Clinical Application of the Nitric Oxide–Releasing Diazeniumdiolates1 | Annual Reviews [annualreviews.org]

- 8. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NONOate - Wikipedia [en.wikipedia.org]

- 10. NO Detection NOC 12 | CAS 146724-89-2 Dojindo [dojindo.com]

- 11. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound A nitric oxide (NO) donor similar to NOC-5 and NOC-7 but with a much longer half-life of NO release. | 146724-89-2 [sigmaaldrich.com]

- 16. scbt.com [scbt.com]

- 17. The nitric oxide donor NOC12 protects cultured astrocytes against apoptosis via a cGMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitric oxide, this compound, and S-nitrosoglutathione modulate the skeletal muscle calcium release channel/ryanodine receptor by different mechanisms. An allosteric function for O2 in S-nitrosylation of the channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: NOC-12 Protocol for Inducing Apoptosis in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOC-12, a diazen-1-ium-1,2-diolate, is a nitric oxide (NO) donor that has been observed to have dual effects on cell fate. While lower concentrations (10-100 µM) have been shown to be protective against apoptosis in certain cell types like astrocytes, higher concentrations (in the millimolar range) exhibit cytotoxic and pro-apoptotic effects.[1] This document provides detailed protocols and application notes for utilizing high concentrations of this compound to induce apoptosis in cell culture, with a focus on cancer cell lines.

Nitric oxide at high concentrations can induce apoptosis through various mechanisms, including the S-nitrosation of proteins. The signaling cascade often involves the intrinsic mitochondrial pathway, leading to the release of cytochrome c and the activation of executioner caspases, such as caspase-3.

Data Presentation

The following tables summarize the dose-dependent effects of this compound and other nitric oxide donors on different cell lines. These values should be used as a starting point for experimental optimization.

Table 1: Dose-Dependent Effects of this compound on Cell Viability and Apoptosis

| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Citation |

| Cultured Astrocytes | 10-100 µM | Not Specified | Attenuation of H2O2-induced apoptosis | [1] |

| Cultured Astrocytes | 1 mM | Not Specified | Cell injury and exacerbation of H2O2-induced cell injury | [1] |

| PC12 Cells | 1 mM (other NO donors) | 24 hours | Induction of apoptosis (in the presence of glucose) | |

| MCF-7 Cells | Not Specified | Not Specified | Significant increase in apoptosis |

Note: Specific concentrations of this compound for inducing apoptosis in MCF-7 cells were not found in the provided search results. Researchers should perform a dose-response experiment starting from the micromolar to the millimolar range to determine the optimal concentration for their specific experimental setup.

Experimental Protocols

Protocol 1: Induction of Apoptosis in Adherent Cancer Cells (e.g., MCF-7)

This protocol provides a general guideline for inducing apoptosis using this compound. Optimal conditions may vary between cell lines and should be determined empirically.

Materials:

-

Adherent cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO or NaOH, check manufacturer's instructions)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 24-well tissue culture plates

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed the adherent cells in a 6-well or 24-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of high concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM). Prepare a vehicle control using the same final concentration of the solvent used to dissolve this compound.

-

Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared this compound working solutions and the vehicle control to the respective wells.

-

Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal incubation time for apoptosis induction.

-

Harvesting the Cells:

-

Carefully collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells with PBS.

-

Detach the adherent cells using a gentle method such as trypsinization.

-

Combine the detached cells with the cells collected from the culture medium.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Apoptosis Analysis:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in binding buffer provided with the apoptosis detection kit.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.

-

Visualization of Pathways and Workflows

Caption: Experimental workflow for inducing apoptosis with this compound.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for NOC-12 Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOC-12, with the chemical name N-Ethyl-2-(1-ethyl-2-hydroxy-2-nitrosohydrazino)ethanamine, is a diazeniumdiolate compound that serves as a potent nitric oxide (NO) donor.[1] Unlike other NO donors, this compound is characterized by a significantly longer half-life, releasing NO in a controlled manner under physiological conditions. Its half-life in Phosphate-Buffered Saline (PBS) at pH 7.4 and 22°C is approximately 327 minutes. This property makes it a valuable tool in various biological studies, including research on apoptosis, cell proliferation, and signaling pathways where sustained NO release is required.[2][3] This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO), a common polar aprotic solvent used for dissolving both polar and nonpolar compounds for in vitro and in vivo studies.[4][5]

Physicochemical Properties and Safety Data

Accurate preparation of a stock solution begins with understanding the compound's properties. Key data for this compound is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₄O₂ | [1][6] |

| Molecular Weight | 176.22 g/mol | [1][6] |

| Appearance | White solid | [6][7] |

| Purity | ≥90% (HPLC) to ≥97% | [1] |

| Solubility | Soluble in Water and 0.1 M NaOH | [7] |

| Storage (Solid) | -20°C, protect from light and moisture | [7] |

| CAS Number | 146724-89-2 | [1][6] |

Safety Information for this compound

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Self-reactive Type C, Irritant | GHS02 (Flame) | Danger | H242: Heating may cause a fire |

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 100 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations (e.g., 10-100 µM for cell culture experiments).[3]

Materials:

-

This compound solid powder (CAS 146724-89-2)

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

-

Pre-handling Preparations:

-

Calculation of Required Mass and Volume:

-

The goal is to prepare a 100 mM (0.1 M) stock solution.

-

Use the following formula to calculate the mass of this compound required for a desired volume (e.g., 1 mL):

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.001 L x 176.22 g/mol

-

Mass (g) = 0.017622 g = 17.62 mg

-

-

Therefore, to make 1 mL of a 100 mM stock solution, you need to weigh 17.62 mg of this compound.

-

-

Weighing this compound:

-

Tare the analytical balance with a sterile microcentrifuge tube.

-

Carefully weigh out 17.62 mg of this compound powder and add it to the tube.

-

Note: For small quantities, it is often more accurate to weigh a slightly larger amount and adjust the solvent volume accordingly, or to dissolve the entire contents of the manufacturer's vial and calculate the resulting concentration.[9]

-

-

Dissolving in DMSO:

-

Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat due to the compound's self-reactive nature.[10] Visually inspect the solution to ensure no particulates are present.[10]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected (amber) microcentrifuge tubes.

-

Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[11][12]

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[11]

-

Preparation of Working Solutions:

-

For cell culture experiments, the stock solution must be diluted in the culture medium.[13]

-

It is critical to maintain the final DMSO concentration in the culture medium below cytotoxic levels, typically less than 0.5%, with <0.1% being preferable to avoid solvent-induced artifacts.[11][14]

-

Example Dilution: To prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of culture medium). This results in a final DMSO concentration of 0.1%.

Storage and Stability

Proper storage is critical for maintaining the efficacy of the this compound stock solution.

| Form | Storage Temperature | Duration | Special Conditions |